molecular formula C10H9NO2 B1351723 1,5-Dimethylindoline-2,3-dione CAS No. 66440-60-6

1,5-Dimethylindoline-2,3-dione

Cat. No.: B1351723
CAS No.: 66440-60-6
M. Wt: 175.18 g/mol
InChI Key: XRSLHTIRZNFPFF-UHFFFAOYSA-N
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Description

1,5-Dimethylindoline-2,3-dione is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure consists of an indoline core with two methyl groups at positions 1 and 5, and a dione functional group at positions 2 and 3.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,5-Dimethylindoline-2,3-dione plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to covalently bind to the PH domain of Bruton’s tyrosine kinase mutant R28C . This interaction suggests that this compound may act as an inhibitor of Bruton’s tyrosine kinase, which is involved in signal transduction pathways related to cell growth and differentiation. Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been observed to inhibit the growth of human acute promyelocytic leukemia (HL-60) cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Bruton’s tyrosine kinase can alter downstream signaling pathways, leading to changes in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It covalently binds to the PH domain of Bruton’s tyrosine kinase mutant R28C, leading to enzyme inhibition . This binding disrupts the normal function of the kinase, thereby affecting signal transduction pathways. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing overall cellular metabolism and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can impact its efficacy and toxicity, depending on the target tissues and organs .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been shown to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target proteins and enzymes. Post-translational modifications and targeting signals may direct the compound to specific organelles, influencing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylindoline-2,3-dione can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline core. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indoline derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of scalable and efficient methods such as the Bartoli reaction. This method utilizes a Grignard reagent to form the indoline core with minimal substitution at the 2- and 3-positions .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the dione functional group to a diol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce diol compounds.

Comparison with Similar Compounds

1,5-Dimethylindoline-2,3-dione can be compared with other indoline derivatives such as:

    Indoline-2,3-dione: Lacks the methyl groups at positions 1 and 5, resulting in different chemical properties and reactivity.

    1-Methylindoline-2,3-dione: Contains a single methyl group at position 1, which affects its biological activity and synthesis routes.

    5-Methylindoline-2,3-dione: Has a methyl group at position 5, influencing its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1,5-dimethylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-3-4-8-7(5-6)9(12)10(13)11(8)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSLHTIRZNFPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216666
Record name 1H-Indole-2,3-dione, 1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66440-60-6
Record name 1H-Indole-2,3-dione, 1,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066440606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-2,3-dione, 1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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